![molecular formula C24H25NO5 B13461158 4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
The synthesis of 4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorenylmethoxycarbonyl-protected amino acid.
Reaction Conditions: The protected amino acid is reacted with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method.
Purification: The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.
Chemical Reactions Analysis
4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during the reaction.
Biological Studies: The compound is used in various biological studies to investigate protein interactions and functions.
Medicinal Chemistry: It is employed in the development of new pharmaceuticals and therapeutic agents.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions, allowing for selective modification of other functional groups. The compound interacts with molecular targets through covalent bonding, ensuring the stability of the protected amino group .
Comparison with Similar Compounds
Similar compounds include:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-aspartic acid: This compound also features an Fmoc protecting group and is used in peptide synthesis.
4-tert-Butyl N-Fmoc-L-aspartate: Another Fmoc-protected amino acid used in similar applications.
Fmoc-Asp(OtBu)-OH: This compound is used in peptide synthesis and has similar properties to 4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid.
These compounds share the Fmoc protecting group, which provides stability and prevents unwanted side reactions during chemical synthesis. this compound is unique due to its specific structure and the presence of the oxabicyclo[2.2.2]octane ring, which imparts distinct chemical properties .
Properties
Molecular Formula |
C24H25NO5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C24H25NO5/c26-21(27)24-11-9-23(10-12-24,15-30-24)14-25-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27) |
InChI Key |
PJXMZGCCNFNHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
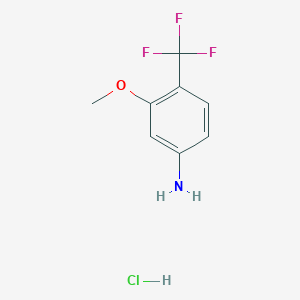
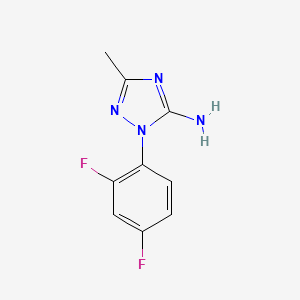
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)
amine hydrochloride](/img/structure/B13461101.png)
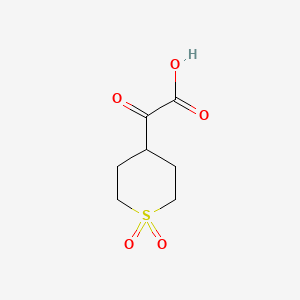
![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
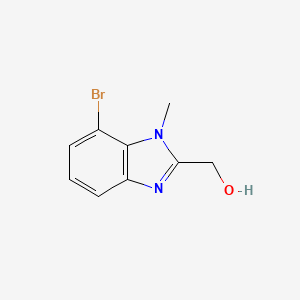
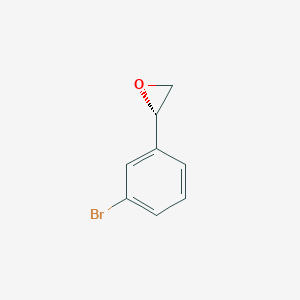
![Tert-butyl 6-(hydroxymethyl)-5,5-dimethyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13461159.png)
